6,7-dimethoxy-3-((2-methoxyphenyl)amino)isobenzofuran-1(3H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6,7-dimethoxy-3-(2-methoxyanilino)-3H-2-benzofuran-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-20-12-7-5-4-6-11(12)18-16-10-8-9-13(21-2)15(22-3)14(10)17(19)23-16/h4-9,16,18H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOKKZCXBMAZKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(OC2=O)NC3=CC=CC=C3OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6,7-Dimethoxy-3-((2-methoxyphenyl)amino)isobenzofuran-1(3H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is with a molecular weight of 315.325 g/mol. The compound exhibits a purity level typically around 95% and is synthesized through various chemical pathways that enhance its biological efficacy .
Pharmacological Activities
Research has highlighted several key pharmacological activities associated with this compound:
Antioxidant Activity
Studies indicate that derivatives of isobenzofuran compounds exhibit potent antioxidant properties. For example, certain derivatives have shown significant inhibition of reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders. The antioxidant activity is measured using assays such as DPPH and ABTS, where lower IC50 values indicate higher potency .
Antiplatelet Activity
Recent findings suggest that this compound may possess antiplatelet properties. In vitro studies have demonstrated its ability to inhibit platelet aggregation induced by various agonists such as arachidonic acid and collagen. The compound's mechanism appears to involve the inhibition of cyclooxygenase (COX) enzymes, which are crucial for thromboxane A2 production—a key mediator in platelet activation .
Cytotoxicity Against Cancer Cells
Preliminary studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. Its mechanism may involve the induction of apoptosis and cell cycle arrest, thereby inhibiting tumor growth. For instance, in vitro assays have demonstrated significant cytotoxicity against breast cancer and leukemia cell lines, suggesting its potential as a chemotherapeutic agent .
The biological activity of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The presence of methoxy groups enhances electron donation capabilities, allowing the compound to neutralize free radicals effectively.
- Enzyme Inhibition : By inhibiting COX enzymes, the compound reduces the synthesis of pro-inflammatory mediators, thus exerting an anti-inflammatory effect.
- Induction of Apoptosis : Studies suggest that the compound activates intrinsic apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
Data Summary
The following table summarizes key findings from various studies on the biological activity of this compound:
| Activity | Measurement Method | IC50 Value | Reference |
|---|---|---|---|
| Antioxidant | DPPH Assay | 14.38 μg/mL | |
| Antiplatelet | Aggregation Assay | 70 µM (AA-induced) | |
| Cytotoxicity (Cancer Cells) | MTT Assay | Varies by cell line |
Case Studies
A notable case study involved the evaluation of this compound in a preclinical model for breast cancer. The study reported a significant reduction in tumor size when administered alongside standard chemotherapy agents. The combination therapy not only enhanced cytotoxic effects but also reduced side effects commonly associated with chemotherapy .
Scientific Research Applications
Antioxidant Activity
Research indicates that derivatives of isobenzofuran compounds, including this specific compound, exhibit potent antioxidant properties. The antioxidant activity is often evaluated using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)), where lower IC50 values signify higher potency. Such properties are crucial in combating oxidative stress-related diseases, including cancer and neurodegenerative disorders.
Antiplatelet Activity
Recent studies have suggested that this compound may possess antiplatelet properties. In vitro experiments have demonstrated its ability to inhibit platelet aggregation induced by various agonists such as arachidonic acid and collagen. The mechanism appears to involve the inhibition of cyclooxygenase (COX) enzymes, which play a vital role in thromboxane A2 production—a key mediator in platelet activation.
Cytotoxicity Against Cancer Cells
Preliminary findings indicate that 6,7-dimethoxy-3-((2-methoxyphenyl)amino)isobenzofuran-1(3H)-one exhibits cytotoxic effects on different cancer cell lines. The compound's mechanisms may include the induction of apoptosis and cell cycle arrest, leading to inhibited tumor growth. Notably, significant cytotoxicity has been observed against breast cancer and leukemia cell lines, suggesting its potential as a chemotherapeutic agent.
Case Study 1: Antioxidant Efficacy
A study evaluated the antioxidant efficacy of several isobenzofuran derivatives, including this compound. Results indicated that this compound exhibited significant free radical scavenging activity with an IC50 value lower than that of standard antioxidants like ascorbic acid.
Case Study 2: Anticancer Activity
In vitro assays conducted on breast cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment, confirming its potential as an anticancer agent.
Comparison with Similar Compounds
Table 3: Physicochemical Properties
Key Observations:
- Spectroscopic Signatures: The indolinylidene-substituted 3b exhibits distinct UV-Vis absorption at 435 nm, attributed to its conjugated enamine system, a feature absent in the target compound .
- Molecular Weight and Solubility: Noscapine’s higher molecular weight (413.42 g/mol) and complex structure likely reduce solubility compared to the target compound (326.32 g/mol), impacting bioavailability .
Q & A
Basic: What synthetic methodologies are optimized for preparing 6,7-dimethoxy-3-((2-methoxyphenyl)amino)isobenzofuran-1(3H)-one and its derivatives?
Answer:
The compound can be synthesized via microwave-assisted solvent-free reactions to enhance yield and reduce reaction time. For example, 6,7-dimethoxy derivatives are prepared by reacting substituted indolines or isoquinoline precursors with formyl benzoic acids under microwave irradiation (68% yield, acetone crystallization) . Key steps include:
- Nucleophilic substitution of halogenated intermediates with methoxy-substituted amines.
- Cyclocondensation using potassium carbonate as a base in acetone or THF .
Validation: Characterization via / NMR, IR, and HR-ESMS ensures purity (>98%) .
Basic: How is the molecular structure of this compound validated experimentally?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example:
- Crystal system : Monoclinic (space group ) with lattice parameters , and .
- Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) .
Tools : SHELX suite for structure refinement .
Advanced: How do stereochemical variations (e.g., R/S configurations) impact biological activity?
Answer:
Structure-Activity Relationship (SAR) studies reveal:
- Tubulin binding : (S)-configured analogs (e.g., noscapine derivatives) show enhanced antiproliferative activity by stabilizing microtubule dynamics .
- Substituent effects : Electron-withdrawing groups (e.g., Cl at indole positions) improve DNA-binding affinity in biosensor assays .
Methodological Note : Compare enantiomers using chiral HPLC or circular dichroism (CD) .
Advanced: How can crystallographic data resolve contradictions in reported bioactivity profiles?
Answer:
Discrepancies in DNA intercalation vs. tubulin binding can arise from conformational flexibility . For example:
- Crystal packing analysis (via Mercury software) identifies bioactive conformers .
- Docking studies (AutoDock Vina) correlate crystallographic torsional angles with binding pockets (e.g., tubulin’s colchicine site) .
Case Study : Noscapine’s anti-cancer activity (IC = 10–20 µM) is validated via X-ray structures of its complexes with β-tubulin .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR : Methoxy protons resonate at δ 3.7–4.0 ppm; aromatic protons appear at δ 6.8–7.9 ppm .
- HR-ESMS : Exact mass confirmation (e.g., [M+H] at m/z 532.1394 for CHNOS) .
- IR : Lactone C=O stretch at ~1755 cm; aromatic C-H stretches at 3056 cm .
Advanced: How can computational methods optimize the synthesis of novel analogs?
Answer:
Density Functional Theory (DFT) predicts reaction pathways and regioselectivity:
- Electroreductive coupling : DFT (B3LYP/6-31G*) identifies transition states for α,β-unsaturated carbonyl additions .
- Solvent effects : COSMO-RS models simulate microwave-assisted solvent-free conditions .
Outcome : Reduced trial-and-error in alkylation/bromination steps .
Advanced: What strategies address low yields in multistep syntheses of this scaffold?
Answer:
- Microwave irradiation : Increases yields from 68% to 92% by accelerating reaction kinetics .
- Protecting groups : Use benzyl ethers or tert-butyldimethylsilyl (TBS) groups to prevent lactone ring opening .
- Workflow : Parallel synthesis with automated liquid handlers for rapid screening .
Basic: How is the compound’s stability assessed under physiological conditions?
Answer:
- pH-dependent degradation : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours; monitor via HPLC .
- Light sensitivity : Conduct UV-Vis stability studies (λ = 210–435 nm) .
Key finding : Methoxy groups enhance stability compared to hydroxyl analogs .
Advanced: How do conflicting reports on carcinogenicity get resolved?
Answer:
DNA biosensor assays (e.g., methylene blue competition) differentiate carcinogens from non-carcinogens:
- Electrochemical impedance : Carcinogens reduce charge transfer resistance () by >50% .
- False positives : Control for redox-active metabolites via LC-MS .
Advanced: What in vitro models validate antitumor mechanisms?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
